4-Bromo-3-fluorothiophenol
Description
Significance of Halogenated Thiophenols in Contemporary Organic and Materials Science
Halogenated organic compounds (HOCs), a class that includes halogenated thiophenols, are integral to modern chemistry. nih.gov Their widespread use stems from their often persistent nature and specific reactivity, which has led to their application in industrial, agricultural, and consumer products. nih.govnih.gov In the context of advanced materials and organic synthesis, halogenated thiophenols are particularly significant.
In materials science, these compounds are crucial for creating π-conjugated polymers, which are essential for developing organic electronics. researchgate.net For instance, halogenated thiophenes are used as solvent additives to control the morphology and improve the efficiency of organic solar cells. rsc.org The type of halogen (chlorine, bromine, or iodine) on a thiophene (B33073) monomer can significantly influence the polymerization mechanism and the properties of the resulting polymer. researchgate.net Specifically, brominated monomers often lead to a more controlled polymerization process compared to their chlorinated counterparts. researchgate.net
Furthermore, the reactivity of halogenated thiophenols on the surface of noble metal nanoparticles is a key area of research. aip.orgaip.org Localized surface plasmon resonances on these nanoparticles can drive chemical reactions, such as the dehalogenation (cleavage of the carbon-halogen bond) of adsorbed thiophenols. aip.org This phenomenon is being explored for applications in chemical synthesis and catalysis, with studies showing that the reactivity is dependent on the specific halogen and the nanoscopic properties of the metal surface. aip.org
Historical Context and Current Research Trajectories of 4-Bromo-3-fluorothiophenol and its Analogues
While a detailed historical account of the initial synthesis of this compound is not extensively documented, the development of synthetic routes for its analogues provides important context. For example, methods for preparing 4-fluorothiophenol (B130044) often involve the reduction of 4-fluorobenzenesulfonyl chloride. google.com One patented process involves reducing the sulfonyl chloride to a disulfide intermediate (4,4'-difluorodiphenyl disulfide), which is then reacted with sodium borohydride (B1222165) to yield the final thiophenol. google.comgoogle.com Similarly, 4-bromothiophenol (B107966) can be synthesized by reducing 4-bromo-benzenesulfonyl chloride. wikipedia.org These established methods form the foundation for the synthesis of more complex, multi-substituted thiophenols like this compound.
Current research trajectories focus on leveraging the unique electronic properties imparted by the dual halogen substitution. The presence of both bromine and fluorine allows for selective chemical modifications and fine-tuning of molecular properties. Analogous compounds like 4-bromoaniline (B143363) serve as substrates in important carbon-carbon bond-forming reactions, such as the Heck cross-coupling reaction, which is vital for producing pharmaceuticals and fine chemicals. chemicalbook.com Other related intermediates, such as 4-bromo-3-(trifluoromethyl)aniline, are crucial for synthesizing modern pharmaceuticals, including treatments for prostate cancer. guidechem.com
Research is also actively exploring the fundamental interactions and reactivity of halogenated thiophenols. Surface-enhanced Raman scattering (SERS) is used to study the dehalogenation kinetics of these molecules on gold nanoparticles, providing insights into plasmon-mediated reactions. aip.orgaip.org These studies differentiate between various halothiophenols by their unique vibrational fingerprints, demonstrating the influence of each type of halogen on the molecule's behavior. aip.org
| Halogenated Thiophenol | C-X Stretch (cm⁻¹) | Ring Deformation (cm⁻¹) |
| 4-Bromothiophenol (4-BrTP) | 292 | 500 |
| 4-Chlorothiophenol (4-ClTP) | 350 | 545 |
| 4-Fluorothiophenol (4-FTP) | 392 | 630 |
| Data from SERS analysis of halogenated thiophenols on gold nanoparticles. aip.org |
Strategic Positioning of this compound in Future Chemical Innovations
The strategic value of this compound in future chemical innovations lies in its potential as a highly versatile and functional building block. The distinct properties of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds position it for use in a range of advanced applications.
In materials science, the compound is a prime candidate for the synthesis of novel π-conjugated polymers for organic electronics. researchgate.net The ability of halogens to direct polymerization and influence the electronic structure of the final material is critical. researchgate.net The specific 4-bromo-3-fluoro substitution pattern offers a unique tool for chemists to fine-tune properties like solubility, molecular packing, and charge transport in next-generation organic semiconductors and solar cells. rsc.org
In the field of catalysis and nanotechnology, this compound can serve as a model compound for studying reaction mechanisms on metal surfaces. aip.orgaip.org The differential reactivity of the C-Br and C-F bonds under plasmonic excitation can provide deeper insights into hot-electron-driven chemistry, potentially leading to the design of more efficient and selective catalytic systems. aip.org The C-Br bond, for example, is known to be highly reactive towards low-energy electrons, making it a target for specific chemical transformations. aip.org
Furthermore, in medicinal and agrochemical synthesis, the introduction of both bromine and fluorine into a molecule is a well-established strategy for modulating biological activity. Halogen bonds, which are noncovalent interactions involving halogen atoms, can be strong enough to facilitate chemical reactions and influence molecular recognition at biological targets. mdpi.com Therefore, this compound is a strategically important starting material for creating new bioactive compounds with potentially enhanced efficacy and tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUMJXRROQYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650173 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-86-1 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Fluorothiophenol
Established Reaction Pathways for Thiophenol Derivatives
Synthesis from Halogenated Benzenesulfonamides
A common and well-established method for the preparation of thiophenols involves the reduction of benzenesulfonyl chlorides or benzenesulfonamides. This transformation can be achieved using various reducing agents. For instance, the reduction of benzenesulfonyl chlorides to the corresponding thiols can be accomplished with agents like lithium aluminum hydride. researchgate.net Depending on the reaction conditions, this reduction can also yield sulfinic acids as the primary product. researchgate.net
Another approach involves uncatalyzed transfer hydrogenation. tandfonline.com This method has been successfully applied to the reduction of aryl sulfonamides and sulfonyl chlorides to thiophenols. tandfonline.com A key advantage of this technique is that it can be performed without a solvent and catalyst, making it a cleaner and more sustainable option. tandfonline.com For example, the reduction of sulfonyl compounds can be achieved using formates at temperatures between 160-210°C, with by-products being water and carbonates. tandfonline.com Specifically, ammonium (B1175870) formate (B1220265) is effective for reducing sulfonyl chlorides, while potassium formate is preferred for sulfonamides. tandfonline.com
The synthesis of sultams, which are cyclic sulfonamides, has been achieved using a ligand-free palladium-catalyzed Heck cyclization. researchgate.net This process involves the initial formation of halogenated sulfonyl chlorides and their subsequent conversion to alkyl/aryl sulfonamides. researchgate.net
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) presents a powerful strategy for the synthesis of substituted thiophenols. This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. libretexts.org The initial attack of the nucleophile on the carbon bearing the leaving group is usually the rate-determining step. masterorganicchemistry.com While halogens are common leaving groups, other functionalities like the nitro group or a methylsulfone group activated by a pyrimidine (B1678525) ring can also be displaced. rsc.org
In the context of synthesizing compounds like 4-bromo-3-fluorothiophenol, SNAr reactions can be employed to introduce the thiol group. For instance, a suitably activated precursor containing a good leaving group could be reacted with a sulfur nucleophile. The versatility of SNAr allows for the synthesis of a wide array of functionalized aromatic compounds. juniperpublishers.com
Novel and Efficient Synthetic Approaches
Facile Synthetic Routes for Related Fluorinated and Brominated Thiophenols
The development of efficient synthetic methods for fluorinated and brominated compounds is an active area of research. One notable approach is the electrochemical cyanation of thiophenols and selenols, which provides a direct route to thiocyanates and selenocyanates without the need for external oxidants or transition-metal catalysts. acs.org For example, 1-bromo-3-thiocyanatobenzene has been synthesized in 86% yield using this method. acs.org
Another strategy involves the synthesis of fluorinated rhodamine dyes, which starts from brominated diphenyl ethers. nih.gov These intermediates are prepared via a Chan-Lam coupling of bromophenols and bromophenylboronic acids. nih.gov This highlights the utility of cross-coupling reactions in constructing complex fluorinated aromatic systems.
Furthermore, the synthesis of 4-bromo-3-fluorophenol, a related precursor, can be achieved through the bromination of 3-fluorophenol. chemicalbook.com This regioselective bromination can be carried out using potassium bromide in acetic acid and water at 35°C. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Bromo-3-mercaptobenzene | Trimethylsilyl cyanide (TMSCN) | 1-Bromo-3-thiocyanatobenzene | 86% | acs.org |
| 3-Fluorophenol | Potassium bromide, Acetic acid, Water | 4-Bromo-3-fluorophenol | Not specified | chemicalbook.com |
Catalytic Approaches in Thiophenol Synthesis (e.g., Organophotoredox Catalysis)
Visible-light organophotoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com This approach utilizes organic dyes as photocatalysts to facilitate a variety of chemical transformations under mild conditions. rsc.org These catalysts can act as both strong oxidants and reductants in their excited state, enabling unique reaction pathways. mdpi.com
In the context of thiophenol chemistry, organophotoredox catalysis has been employed for the decarboxylative cross-coupling of amino acids with thiophenols to form C-S bonds. chemrxiv.org This method generates a carbon-centered radical from the amino acid under mild, metal-free conditions. chemrxiv.org
Another application is the difunctionalization of alkenes using thiophenols and atmospheric oxygen, catalyzed by eosin (B541160) Y. rsc.org This reaction proceeds at room temperature and provides a direct route to β-keto sulfoxides. rsc.org The use of visible light and air as sustainable reagents aligns with the principles of green chemistry. rsc.org
Furthermore, the development of novel thiophenol-based organophotoredox catalysts has been reported for α-benzylation and α-oxygenation of tertiary amines. researchgate.net These catalysts demonstrate the potential of tailoring the catalyst structure to achieve specific chemical transformations.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of thiophenol synthesis, several approaches align with these principles.
Solvent-free synthesis is a key aspect of green chemistry. The uncatalyzed transfer hydrogenation of aryl sulfonamides and sulfonyl chlorides to thiophenols can be conducted without any solvent, representing a clean synthetic method. tandfonline.com
Electrochemical methods also offer a green alternative to traditional synthesis. The electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols allows for the construction of C-S bonds without the need for transition-metal catalysts or external oxidants. rsc.org This method proceeds in a simple undivided cell, further enhancing its green credentials. rsc.org
The use of visible-light organophotoredox catalysis, as discussed previously, is another prime example of green chemistry in action. rsc.org These reactions often utilize non-toxic, inexpensive, and readily available reagents like air and visible light, minimizing waste and energy consumption. rsc.org The development of metal-free photocatalysts further contributes to the sustainability of these methods. rsc.org
While many organic solvents used in traditional synthesis, such as those for creating metal nanoparticles with thiophenol, are toxic, green chemistry seeks alternatives. ejcmpr.com The use of plant extracts for nanoparticle synthesis is one such eco-friendly approach being explored. ejcmpr.com
Chemical Reactivity and Derivatization of 4 Bromo 3 Fluorothiophenol
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The reactivity of the aromatic ring in 4-bromo-3-fluorothiophenol is influenced by the electronic effects of its substituents: the thiol, bromo, and fluoro groups. The thiol group is generally considered an activating group, while the halogen atoms (bromine and fluorine) are deactivating yet ortho-, para-directing. smolecule.com However, the fluorine atom is a strongly electron-withdrawing group. This interplay of electronic effects governs the regioselectivity of substitution reactions on the aromatic ring.
Halogen-Directed Regioselectivity
The directing effects of the halogen substituents play a crucial role in electrophilic aromatic substitution reactions. In the case of 4-fluorothiophenol (B130044), bromination occurs predominantly at the 3-position, which is directed by both the fluorine and thiol groups, yielding 3-bromo-4-fluorothiophenol (B1294199) as the major product. smolecule.com The electron-withdrawing nature of the fluorine and bromine atoms decreases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic attack.
Investigation of Fluorine and Bromine Reactivity in Cross-Coupling Reactions
The presence of both bromine and fluorine on the aromatic ring allows for selective cross-coupling reactions. The differential reactivity of C-Br and C-F bonds under various catalytic conditions is a key aspect of its synthetic utility. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. beilstein-journals.orgnih.gov
For instance, in Kosugi-Migita-Stille cross-coupling reactions of bromophenyl triflates, the chemoselectivity between C-Br and C-OTf bond cleavage can be modulated by the choice of catalyst and reaction conditions. nih.gov Highly selective cross-coupling at the C-Br bond is often observed. nih.gov Similarly, in the synthesis of thiophene-based imines via Suzuki cross-coupling, reactions can be directed to the bromine-substituted position. nih.gov This selective reactivity allows for the sequential functionalization of the aromatic ring, first at the more reactive bromine position and subsequently, if desired, at the less reactive fluorine position, although C-F bond activation typically requires more forcing conditions.
Thiol Group Functionalization and Transformation
The thiol group (-SH) is a highly versatile functional group that readily undergoes a variety of transformations, making it a key site for the derivatization of this compound. rsc.org
Oxidation Reactions of the Thiol Moiety
The thiol group is susceptible to oxidation, which can lead to the formation of several sulfur-containing functional groups. Mild oxidizing agents typically convert thiols to disulfides, while stronger oxidation can yield sulfonic acids. smolecule.com Common oxidizing agents used for these transformations include hydrogen peroxide and potassium permanganate. The aerobic oxidation of thiols to disulfides can also be photocatalyzed by materials like Cu₂O. acs.org The formation of disulfides is a common side reaction in thiophenol chemistry and often requires careful control of the reaction atmosphere to prevent. smolecule.com
Table 1: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Mild (e.g., air, I₂) | Bis(4-bromo-3-fluorophenyl) disulfide |
| Strong (e.g., H₂O₂, KMnO₄) | 4-Bromo-3-fluorobenzenesulfonic acid |
Formation of Thioether and Related Sulfur-Containing Derivatives
The nucleophilic nature of the thiol group allows for the facile formation of thioethers through reactions with various electrophiles. mit.edu This can be achieved through substitution reactions with alkyl halides or through metal-catalyzed cross-coupling reactions. For instance, thioethers can be synthesized by reacting the corresponding thiophenol with an electrophile in the presence of a base. rsc.orgmdpi.com Nickel-catalyzed decarbonylative reactions of thioesters also provide a route to fluoroalkyl thioethers. nih.gov Furthermore, the thiol group can be converted to other sulfur-containing moieties like thioesters and sulfonamides. rsc.orggoogle.com
Table 2: Synthesis of Thioether Derivatives
| Reactant | Catalyst/Conditions | Product Type |
| Benzyl alcohol | Cu(OTf)₂ | Benzyl thioether rsc.org |
| Fluoroalkyl thioesters | Ni(cod)₂/phosphine ligand | Fluoroalkyl thioether nih.gov |
| α-bromoketones | Base | Thioether rsc.org |
Thiol-Addition Reactions (e.g., Thiocyanatothiolation of Alkenes)
The thiol group can participate in addition reactions across double bonds, a process often referred to as thiol-ene coupling. mit.edu This reaction can be initiated by radicals or catalyzed by bases. While specific examples for the thiocyanatothiolation of alkenes using this compound are not prevalent in the searched literature, the general reactivity of thiols suggests its potential for such transformations. The addition of thiols to activated alkenes, such as those in α,β-unsaturated carbonyl compounds, is a well-established synthetic method.
Mechanistic Studies of Reaction Pathways
The unique substitution pattern of this compound, featuring both electron-withdrawing halogen atoms and a reactive thiol group, governs its participation in complex reaction mechanisms. Mechanistic studies are crucial for understanding and predicting its chemical behavior, particularly in the formation of novel chemical entities. Research has focused on elucidating the pathways of its reactions, including those involving highly reactive radical intermediates and the subtle intermolecular forces that direct reaction dynamics.
The generation of the 4-bromo-3-fluorothiyl radical is a key step in several advanced organic transformations. This reactive species can be formed under various conditions, including photoredox catalysis and electrochemical oxidation, and subsequently participates in complex cascade reactions.
Recent studies have explored the reactivity of substituted thiophenols in organophotoredox-mediated processes. In a three-component difunctionalization of N-alkenyl amides, various thiophenols, including bromo-substituted derivatives, have been shown to be competent nucleophilic partners. nih.gov The proposed mechanism for these transformations involves a radical-polar crossover (RPC) pathway. nih.gov While this compound was not specifically used, the successful incorporation of other bromo-substituted thiophenols indicates that the C(sp²)-Br bond is retained during the photoredox process, highlighting the potential for the 4-bromo-3-fluorothiyl radical to participate in such reactions. nih.gov
Electrochemical methods also provide a powerful tool for generating thiyl radicals and studying their subsequent reactions. In reactions involving diazo compounds, anodically generated aryl thiyl radicals can initiate unique cascade sequences. acs.org One proposed mechanism involves the addition of a thiyl radical to a carbon-carbon double bond to start a thiolation/cyclization cascade. acs.org Alternatively, under different conditions, an S-H insertion reaction can occur. This pathway is thought to proceed via the addition of a thiyl radical at the site of dinitrogen liberation, forming a radical intermediate. acs.org This intermediate is then quenched through a hydrogen atom transfer (HAT) process, with excess thiol serving as the HAT agent. acs.org
Computational studies have provided further insight into the formation and stability of thiophenoxy radicals. Density Functional Theory (DFT) calculations on 4-substituted thiophenols have shown that substituents significantly influence the S-H bond dissociation energies (BDEs). researchgate.net These studies predict a positive correlation between the S-H BDE and the substituent Hammett constant (σp+), suggesting that the electron-withdrawing nature of the bromine and fluorine atoms in this compound would impact the ease of thiyl radical formation. researchgate.net
Table 1: Overview of Studied Radical Reaction Pathways Involving Aryl Thiols
| Reaction Type | Initiation Method | Key Intermediate | Subsequent Steps | Ref |
| Alkene Difunctionalization | Organophotoredox Catalysis | Aryl Thiyl Radical | Radical addition to alkene, Radical-Polar Crossover (RPC) | nih.gov |
| Thiolation/Cyclization Cascade | Electrochemical Oxidation | Aryl Thiyl Radical | Radical addition to C=C, intramolecular cyclization, reduction | acs.org |
| S-H Insertion | Electrochemical Oxidation | Aryl Thiyl Radical | Addition to diazo center, Hydrogen Atom Transfer (HAT) | acs.org |
| Photodissociation | UV Irradiation | Thiyl Radical | S-H bond cleavage via πσ* excited state | researchgate.net |
The kinetics and outcomes of reactions involving this compound are heavily influenced by intermolecular interactions with substrates, catalysts, and solvents.
Studies on the plasmon-mediated decomposition of 4-halothiophenols on gold nanoparticles (AuNPs) reveal the critical role of the substrate in dictating reaction dynamics. aip.org For 4-bromothiophenol (B107966) (4-BrTP), the reaction kinetics were found to be more dependent on the properties of the AuNP substrate than on the properties of the molecule itself. aip.org The reaction rates were significantly accelerated with increasing laser power, following a power-law function. aip.org Although an efficient electron transfer from the AuNPs to the adsorbed molecules is a proposed mechanism, it was found to be hampered for 4-BrTP due to a limited density of accessible initial electronic states near the Fermi energy. aip.org This suggests that for this compound, interactions at the metal-molecule interface would be a dominant factor in its reactivity in similar plasmonic systems.
The influence of halogen substituents on reaction kinetics has also been observed in polymer modification reactions. In the modification of poly(vinyl chloride) (PVC) with various 4-halothiophenols, the reaction rates differed depending on the reaction conditions. researchgate.net When pre-formed thiolate salts were used, the reaction with 4-bromothiophenol was faster than with 4-fluorothiophenol. researchgate.net Conversely, when the thiolate was formed in situ using potassium carbonate, 4-fluorothiophenol led to higher degrees of modification. researchgate.net This reversal is attributed to the higher acidity of 4-fluorothiophenol, which leads to quicker and more complete salt formation in situ. researchgate.net These findings underscore how intermolecular interactions, such as salt formation equilibria, can control reaction dynamics.
Computational studies have been employed to investigate the intermolecular complexes formed between thiophenol and gold clusters. These studies show that the sulfur atom preferentially anchors to two- and three-coordinated gold atoms, forming a strong, directional gold-sulfur bond. researchgate.net Such specific interactions can dramatically alter the molecule's properties; for instance, hydrogen abstraction from the S-H group of thiophenol bonded to a gold cluster results in a spectacular reduction of the bond dissociation energy by nearly a factor of three. researchgate.net This highlights the profound effect that intermolecular interactions with a metal surface can have on the reactivity of the thiol group.
Table 2: Comparative Reaction Kinetics of Halogenated Thiophenols
| Reaction System | Thiol Reactant | Condition | Kinetic Observation | Ref |
| PVC Modification | 4-Bromothiophenol | Pre-formed thiolate salt | Faster conversion than 4-fluorothiophenol | researchgate.net |
| PVC Modification | 4-Fluorothiophenol | In situ salt formation | Higher degree of modification than 4-bromothiophenol | researchgate.net |
| Plasmonic Decomposition | 4-Bromothiophenol | AuNPs, 532 nm laser | Apparent reaction rate almost two orders of magnitude higher than with 633 or 785 nm light | aip.org |
Computational and Theoretical Investigations of 4 Bromo 3 Fluorothiophenol
Quantum Chemical Calculations for Electronic and Molecular Structures
Quantum chemical calculations are fundamental to determining the intrinsic properties of 4-Bromo-3-fluorothiophenol, from its three-dimensional shape to the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules like this compound. It provides a balance between accuracy and computational cost, making it suitable for studying the electronic structure, geometry, and reactivity.
DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the preferred sites for chemical reactions like protonation. For related compounds such as 4-bromothiophenol (B107966), theoretical calculations have shown that protonation is more likely to occur on the aromatic ring (specifically at the C4 position) rather than on the sulfur atom, with the C4-protonated form being more stable by approximately 13 kJ mol⁻¹. kuleuven.be Similar studies on various fluorinated and chlorinated thiophenols confirm that this is a reasonable assumption for halogenated thiophenols in general. kuleuven.be
Furthermore, DFT is employed to predict the outcomes of reactions. For example, in the modification of PVC with various halogenated thiophenols, DFT helps explain the observed reaction kinetics. The higher acidity of 4-fluorothiophenol (B130044), attributed to the strong electron-withdrawing (-I) effect of fluorine, leads to faster and more complete formation of the reactive thiolate salt when the salt is generated in situ. researchgate.net This principle suggests that the electronic effects of both the bromine and fluorine atoms in this compound would significantly influence its reactivity in similar nucleophilic substitution reactions. researchgate.netmdpi.com DFT calculations can also elucidate the mechanism of ligand exchange reactions, as demonstrated in studies where halogen-substituted thiophenols were reacted with silver monolayer-protected clusters, revealing that the reactions are driven by the relative electrophilicity of the incoming ligands. acs.org
The following table illustrates typical ground state properties that can be calculated using DFT methods, based on data for related thiophenol derivatives.
| Property | Predicted Value/Description | Method |
| Optimized Geometry | Planar aromatic ring with specific C-S, C-Br, C-F, and S-H bond lengths and angles. | B3LYP/6-311++G(d,p) |
| Dipole Moment | A non-zero value influenced by the vector sum of the individual bond dipoles (C-F, C-Br, C-S, S-H). | B3LYP/6-311++G(d,p) |
| Electron Affinity | Governed by the stability of the corresponding radical anion. | CCSD(T)/6-311++G(d,p) |
| Atomic Charges | The fluorine and bromine atoms will carry partial negative charges, influencing intermolecular interactions. | Bader-QTAIM analysis |
This table is illustrative, showing the types of data generated from DFT calculations on similar molecules.
The orientation of the thiol (-SH) group relative to the aromatic ring in this compound gives rise to different conformers. Computational methods are used to identify the possible stable conformations and predict their relative energies. For substituted phenols and thiophenols, the hydroxyl or thiol group can be oriented either cis or trans with respect to a substituent on the ring. researchgate.netmdpi.com
For meta-fluorophenol, for example, two planar conformers (cis and trans) are possible, with the trans conformer being slightly more stable. mdpi.com The energy barrier for interconversion between these conformers can also be calculated. mdpi.com A similar analysis for this compound would involve optimizing the geometries of the conformers defined by the dihedral angle of the C-C-S-H bond. DFT (e.g., B3LYP) and more advanced methods like Møller-Plesset perturbation theory (MP2) are suitable for these calculations. The relative stability of the conformers is determined by a subtle interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions between the S-H, C-F, and C-Br bonds.
Excited State Properties and Photochemical Behavior Modeling
Understanding the behavior of this compound upon absorption of light is crucial for applications in photochemistry and materials science. Computational modeling of its excited states provides detailed insights into these processes.
While DFT is excellent for ground states, describing electronically excited states often requires more sophisticated approaches, especially when multiple electronic configurations contribute significantly to the wavefunction. Multireference and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF), and its second-order perturbation theory correction (CASPT2), as well as Multireference Configuration Interaction (MR-CIS), are designed for such cases. researchgate.netresearchgate.net
These methods have been successfully applied to study the excited states of related molecules like ortho- and meta-fluorothiophenol. researchgate.netresearchgate.net For these molecules, researchers investigated low-lying singlet states, including those with ¹ππ* and ¹nσ* character, which are often responsible for photochemical reactions or radiationless decay. researchgate.net For instance, in fluorophenols, CASSCF calculations have been used to locate conical intersections (CIs) between the S₁ excited state and the S₀ ground state, which act as funnels for rapid, non-radiative relaxation. acs.orgnih.gov The location and energy of these CIs are highly dependent on the substitution pattern. acs.org A similar computational approach for this compound would be essential to accurately model its photochemistry, such as potential S-H bond fission or thiol-to-thione phototautomerization. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a computationally efficient method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. mdpi.comrsc.org This method has become a standard tool for predicting the spectra of medium to large-sized molecules. researchgate.net
TD-DFT calculations have been used to simulate the UV photoabsorption spectra of fluorinated thiophenols, showing good agreement with experimental results. researchgate.netresearchgate.net For fluorophenols, TD-DFT/CAM-B3LYP calculations have successfully predicted the trend in absorption wavelengths, which is sensitive to the position of the fluorine substituent. acs.org Applying TD-DFT to this compound would allow for the prediction of its absorption maxima (λ_max) and the assignment of the electronic transitions involved (e.g., HOMO→LUMO).
The following table presents a representative example of TD-DFT calculation results for fluorophenols, which illustrates the kind of data that would be obtained for this compound.
| Molecule (in MCH) | Experimental S₁ ← S₀ Origin (nm) | Calculated Vertical Excitation Energy (eV) | Calculation Method |
| 2-Fluorophenol | 273.8 | 5.283 | TDDFT/CAM-B3LYP/6-311++G(d,p) |
| 3-Fluorophenol | 274.4 | 5.272 | TDDFT/CAM-B3LYP/6-311++G(d,p) |
| 4-Fluorophenol | 287.6 | 5.027 | TDDFT/CAM-B3LYP/6-311++G(d,p) |
| Phenol | 277.6 | 5.215 | TDDFT/CAM-B3LYP/6-311++G(d,p) |
Data sourced from a study on fluorophenols and is representative of the output from TD-DFT calculations. acs.org
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is invaluable for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a step-by-step understanding of how reactants are converted into products.
For halogenated thiophenols, theoretical studies have elucidated complex reaction mechanisms. For example, DFT calculations (at the MPWB1K level) have been used to construct the potential energy surfaces for the formation of persistent toxic compounds from chlorothiophenol precursors. researchgate.net These studies identify the most energetically favorable reaction pathways and rate-determining steps.
In the context of this compound, computational methods could be used to explore various reaction mechanisms, such as:
Nucleophilic Aromatic Substitution: Modeling the substitution of the bromine or fluorine atom by other nucleophiles to understand the regioselectivity and reaction barriers.
Oxidation of the Thiol Group: Investigating the mechanism of oxidation to form disulfides or sulfonic acids.
Photodissociation: Elucidating the pathway of S-H bond cleavage upon UV irradiation, a process known to occur in other thiophenols. researchgate.net Theoretical computations are particularly useful for these fast reactions where experimental probing is challenging. researchgate.netresearchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed, offering predictive power and deep mechanistic insight.
Transition State Characterization and Reaction Pathway Mapping
No studies detailing the computational characterization of transition states or the mapping of reaction pathways for this compound were found.
Studies on Nonadiabatic Reaction Dynamics and Intramolecular Interactions
No research was identified that investigates the nonadiabatic reaction dynamics or the specific intramolecular interactions of this compound through theoretical models.
Table of Compounds Mentioned
Since no article content could be generated, no chemical compounds are mentioned.
Advanced Applications of 4 Bromo 3 Fluorothiophenol in Interdisciplinary Research
Utility as a Key Building Block in Complex Organic Synthesis
4-Bromo-3-fluorothiophenol is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive thiol (-SH) group along with bromine and fluorine substituents on the aromatic ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing halogen atoms influences the reactivity of the molecule, rendering it an important precursor for creating novel compounds with specific biological activities and optoelectronic properties.
Precursor for Advanced Pharmaceutical Intermediates (e.g., Bicalutamide Analogues)
The core structure of this compound is foundational in the synthesis of advanced pharmaceutical intermediates. A notable example is its relevance in the development of analogues of Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer. Research has focused on creating analogues with enhanced affinity for the androgen receptor (AR), which is overexpressed in most prostate cancers.
In this context, thio-analogues of Bicalutamide have been synthesized and evaluated. For instance, the synthesis of [76Br]bromo-thiobicalutamide, a radiolabeled analogue for imaging purposes, highlights the utility of thiophenol derivatives. nih.gov This analogue demonstrated a significantly increased affinity for the androgen receptor compared to Bicalutamide itself. nih.gov The synthetic strategies for such molecules often involve the coupling of a thiophenol derivative with other molecular fragments to construct the final, complex structure. While the direct use of this compound is not explicitly detailed in this specific synthesis, its structural motifs are central to the class of thio-Bicalutamide analogues. The development of these analogues is a critical area of research for creating more effective diagnostic and therapeutic agents for prostate cancer. nih.gov
| Precursor/Analogue | Application | Key Finding |
| [76Br]bromo-thiobicalutamide | Prostate Cancer Imaging | Substantially increased affinity for the androgen receptor compared to Bicalutamide. nih.gov |
| This compound | Organic Synthesis Intermediate | Building block for pharmaceuticals and materials. |
Synthesis of Biologically Active Molecules (e.g., Antiplatelet Agents, Enzyme Inhibitors)
The unique electronic properties imparted by the bromine and fluorine atoms make this compound and its isomers valuable starting materials for the synthesis of various biologically active molecules. These include potential antiplatelet agents and enzyme inhibitors.
For example, fluorinated benzazepine derivatives have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis. nih.gov Specifically, 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines have shown high selectivity for PNMT. nih.gov The synthetic routes to such compounds can utilize fluorinated aromatic precursors, with the thiol group of a compound like this compound offering a versatile handle for cyclization and further functionalization reactions. The development of these selective enzyme inhibitors represents an important avenue for creating new therapeutic agents. nih.gov
Contribution to Advanced Materials Science
The application of this compound extends beyond pharmaceuticals into the realm of advanced materials, where its distinct electronic and surface-binding properties are leveraged.
Donor Materials in Organic Photovoltaics (OPVs)
In the field of organic photovoltaics (OPVs), there is a continuous search for novel donor and acceptor materials to improve power conversion efficiencies (PCEs). researchgate.net Polythiophene and its derivatives are among the most promising classes of donor materials due to their favorable electronic properties and scalability. rsc.org The introduction of fluorine atoms into the polymer backbone is a common strategy to modulate the energy levels and enhance the performance of these materials. nih.gov
Fluorinated thiophene-based polymers have been designed as wide bandgap donor materials for non-fullerene organic solar cells. For instance, polymers incorporating 3-fluoro-4-alkylthiophene units have demonstrated good oxidation stability and solubility, leading to high-efficiency solar cells. nih.gov While not a direct polymerization monomer, this compound represents a key structural unit that informs the design of such high-performance polymers. The bromo- and fluoro-substituents can be used to fine-tune the electronic properties and intermolecular packing of the resulting materials, which are critical factors for efficient exciton (B1674681) dissociation and charge transport in OPVs. researchgate.net
| Polymer Class | Application | Advantage |
| Polythiophenes | Donor materials in OPVs | Scalable synthesis and favorable electronic properties. rsc.org |
| Fluorinated Polythiophenes | High-efficiency OPVs | Modulated energy levels and enhanced stability. nih.gov |
Surface Modification of Metal Oxide Layers in Perovskite Solar Cells for Enhanced Stability and Efficiency
Thiol-containing molecules are effective for surface modification due to the strong interaction between sulfur and metal oxides. While direct studies on this compound for this specific application are not prominent, the use of functionalized thiols is a well-established technique. For example, molecules with electron-rich moieties have been shown to be critical for achieving efficient and stable inorganic PSCs. nih.gov The electronic properties of this compound, influenced by its halogen substituents, make it and its derivatives interesting candidates for future research in the surface passivation of PSCs to enhance their efficiency and lifespan.
Ligands for Noble Metal Quantum Clusters (QCs)
Atomically precise noble metal quantum clusters (QCs) are a class of nanomaterials with unique molecular-like properties, including strong luminescence, which makes them promising for applications in sensing and bioimaging. pradeepresearch.org These clusters are typically protected by a layer of organic ligands, which play a crucial role in their stability, solubility, and properties. pradeepresearch.org
Thiolates (SR) are the most common ligands used to stabilize gold, silver, and other noble metal clusters. pradeepresearch.org The electronic nature of the ligand can influence the properties of the resulting QC. For instance, fluorinated thiophenols like 4-fluorothiophenol (B130044) have been used to synthesize silver clusters. pradeepresearch.org The use of this compound as a ligand would introduce both bromo- and fluoro-functionalities onto the surface of the QC. These halogens can modulate the electronic structure of the cluster and provide sites for further chemical reactions, offering a pathway to new functionalized QCs with tailored properties. The binding between noble metals and ligands like thiols is complex, involving both electrostatic and covalent contributions. nih.gov
| Ligand Type | Application | Role of Ligand |
| Thiolates (SR) | Stabilization of Noble Metal QCs | Protects the metal core, determines solubility and influences properties. pradeepresearch.org |
| 4-Fluorothiophenol | Synthesis of Silver QCs | Example of a fluorinated thiol ligand used in QC synthesis. pradeepresearch.org |
Development of Functionalized Polymer Membranes
The unique bifunctionality of this compound, possessing both a reactive thiol (-SH) group and a modifiable carbon-bromine (C-Br) bond, presents significant potential in the synthesis of advanced functionalized polymer membranes. While direct reports on the use of this specific compound in membrane science are not prevalent, its structural motifs are highly relevant to established polymer functionalization strategies.
The thiol group enables participation in "click" chemistry reactions, particularly thiol-ene polymerization. This process involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This reaction is known for its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups, making it an ideal method for creating well-defined polymer backbones under mild conditions. The resulting polythioether membranes can exhibit desirable properties such as chemical resistance and thermal stability.
Furthermore, the bromo-substituent on the aromatic ring serves as a valuable handle for post-polymerization modification. Techniques such as the Ullmann coupling reaction can be employed to introduce new functional groups by forming carbon-nitrogen or carbon-carbon bonds at the site of the bromine atom. This allows for the precise tuning of the membrane's surface properties, such as hydrophilicity, charge density, or affinity for specific molecules. For instance, amine-containing moieties could be grafted onto the polymer to enhance carbon dioxide capture capabilities or to introduce pH-responsive behavior. The presence of the fluorine atom can also subtly modulate the electronic properties and reactivity of the aromatic ring, influencing both the initial polymerization and subsequent functionalization steps.
Development of Chemical Sensing Platforms
The detection of thiophenols is of significant environmental and biological interest, and this compound serves as a representative analyte in the development of sophisticated chemical sensing platforms. The design of these platforms often leverages the nucleophilic character of the thiophenol's sulfur atom.
A prominent strategy in the development of sensors for thiols and thiophenols is the creation of "turn-on" fluorescent probes. These probes are designed to be non-fluorescent or weakly fluorescent in their native state but exhibit a strong fluorescent signal upon reaction with the target analyte. nih.gov
A common design involves linking a fluorophore (the light-emitting component) to a "quencher" molecule that suppresses its fluorescence. This linkage is engineered to be cleavable by the target thiol. A well-established quencher and recognition unit for thiophenols is the 2,4-dinitrophenyl group. nih.gov In a typical probe, a fluorophore like a chalcone (B49325) derivative is chemically bonded to a 2,4-dinitrophenyl moiety via an ether linkage. In this state, the probe is non-fluorescent due to a photo-induced electron transfer (PET) process from the excited fluorophore to the electron-deficient dinitrophenyl group. nih.gov
When a thiophenol, such as this compound, is introduced, its nucleophilic thiol group attacks the probe, cleaving the ether bond that connects the quencher to the fluorophore. nih.gov The release of the quencher restores the fluorophore's native fluorescence, resulting in a significant, detectable "turn-on" signal. The intensity of this fluorescence is proportional to the concentration of the thiophenol, allowing for quantitative analysis. nih.gov Researchers have successfully designed probes based on this mechanism that exhibit high selectivity for thiophenols over other biological thiols like cysteine and glutathione, with detection limits in the nanomolar range. nih.gov
| Probe Characteristics for Thiophenol Detection | |
| Probe Name | probe-KCP nih.gov |
| Fluorophore Class | Carbazole-Chalcone nih.gov |
| Quenching Mechanism | Photo-induced Electron Transfer (PET) nih.gov |
| Recognition Group | 2,4-dinitrophenyl ether nih.gov |
| Analyte Detected | 4-methoxythiophenol (as a model thiophenol) nih.gov |
| Fluorescence Enhancement | ~160-fold nih.gov |
| Limit of Detection | 28 nM nih.gov |
| Response Time | ~30 minutes nih.gov |
Role in Biochemical and Proteomics Research
In the fields of biochemistry and proteomics, the selective modification and detection of proteins are crucial for understanding their function, interactions, and regulation. Thiol-reactive probes are indispensable tools for these studies, primarily targeting the cysteine residues in proteins. nih.govthermofisher.com The structure of this compound makes it a valuable precursor for creating novel chemical probes for protein labeling.
The thiol group of this compound can be derivatized to create a reactive moiety that specifically forms a covalent bond with the thiol group of a cysteine residue on a protein. thermofisher.com This labeling can be used to map active sites or to identify accessible cysteine residues.
The true potential of incorporating this specific compound lies in the unique isotopic signature of its halogen atoms. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while fluorine is monoisotopic (¹⁹F). A probe derived from this compound would therefore introduce a distinctive mass signature into a labeled peptide or protein. When analyzed by mass spectrometry (MS), the labeled peptide would appear as a characteristic doublet peak, separated by approximately 2 Daltons, due to the bromine isotopes. nih.govsfrbm.org This unique isotopic pattern makes the labeled peptides easy to identify and distinguish from the complex background of unlabeled peptides in a proteomic sample, a technique known as isotope-coded affinity tagging (ICAT).
Furthermore, the incorporation of fluorine can enhance the lipophilicity of a cross-linking reagent, which may improve its ability to permeate cell membranes for in-cell and in vivo studies. nih.gov Therefore, a bifunctional cross-linker synthesized from this compound could be designed to not only link interacting proteins via its reactive ends but also to be readily identifiable in subsequent mass spectrometry analysis due to its unique halogen signature. This dual functionality offers a powerful approach for advancing the study of protein structures and interaction networks. nih.gov
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Bromo-3-fluorothiophenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. For example, thiophenol derivatives like 4-Bromothiophenol are synthesized via substitution of bromine in halogenated aromatic precursors using thiourea or thiolate nucleophiles under reflux . For this compound, analogous routes may employ fluorinated intermediates (e.g., 3-fluoro-substituted aryl bromides) with controlled stoichiometry to avoid over-fluorination. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is recommended .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine and fluorine positions) and aromatic proton splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., , expected m/z ≈ 208.9) .
- Elemental Analysis : Quantify Br and F content to assess purity (>98% as per commercial standards) .
- X-ray Crystallography : For crystalline derivatives, this resolves ambiguities in regiochemistry .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store at 0–6°C in amber vials under inert gas (N or Ar) . Stability tests via TLC or HPLC over 6–12 months show <5% degradation when stored properly. Avoid prolonged exposure to air to prevent disulfide formation .
Advanced Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents) or isomerization during synthesis. To mitigate:
- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, controlled pH).
- Advanced NMR Techniques : Use F NMR to confirm fluorine positioning and 2D NMR (COSY, HSQC) for structural elucidation .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-fluorothiophenol) to identify anomalous peaks .
Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to bromine. For example:
- Nitration : Use fuming HNO at 0°C to favor meta-nitro products.
- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids selectively targets the bromine site, retaining fluorine integrity .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Q. How does steric and electronic effects of this compound influence its reactivity in organocatalytic reactions?
- Methodological Answer : The bulky bromine and electronegative fluorine create a polarized aromatic system, enhancing its role as a hydrogen-bond donor in catalysis. For instance:
- Thiourea Organocatalysts : The thiol group participates in substrate activation via dual H-bonding, improving enantioselectivity in asymmetric aldol reactions .
- Kinetic Studies : Monitor reaction rates under varying catalyst loadings (1–10 mol%) to assess electronic effects on transition states .
Q. What computational methods validate the thermodynamic stability of this compound in reaction pathways?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways .
- Thermogravimetric Analysis (TGA) : Experimentally measure decomposition temperatures and correlate with computed Gibbs free energy values .
Toxicity and Safety
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
